L-Histidine N-methylamide hydrochloride

Description

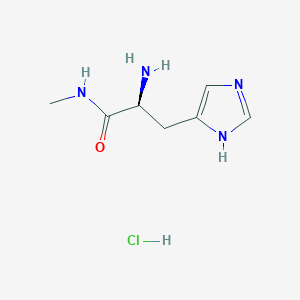

L-Histidine N-methylamide hydrochloride is a derivative of the amino acid L-histidine, where the carboxylic acid group (–COOH) is replaced by a methylamide (–CONHCH₃) and the α-amino group is protonated as a hydrochloride salt. Its molecular formula is C₈H₁₄ClN₃O₂, with a molecular weight of 219.67 g/mol .

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c1-9-7(12)6(8)2-5-3-10-4-11-5;/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEWGPTVCBGMTD-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CN=CN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CN=CN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Histidine N-methylamide hydrochloride can be synthesized through a series of chemical reactions involving L-histidine. One common method involves the methylation of the amide group of L-histidine. The process typically includes the following steps:

Protection of the amino group: The amino group of L-histidine is protected using a suitable protecting group to prevent unwanted reactions.

Methylation: The protected L-histidine is then reacted with a methylating agent, such as methyl iodide, under basic conditions to introduce the methylamide group.

Deprotection: The protecting group is removed to yield L-Histidine N-methylamide.

Hydrochloride formation: The final product is obtained by reacting L-Histidine N-methylamide with hydrochloric acid to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

L-Histidine N-methylamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole ring-oxidized products, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Biochemical Research

Role in Histidine Metabolism

L-Histidine N-methylamide hydrochloride serves as a valuable tool for studying histidine metabolism. Its structure allows researchers to investigate the enzymatic pathways and interactions involving histidine, which is crucial for protein synthesis and cellular processes.

Case Study: Enzyme Activity

A study published in the Journal of Biological Chemistry examined the effects of L-histidine on the activities of nucleotidase and alkaline phosphatase, revealing insights into how histidine derivatives can influence enzyme activity and metabolic pathways .

Pharmaceutical Development

Drug Formulation

The compound is utilized in the formulation of drugs targeting neurological disorders. Its properties enhance drug efficacy and stability, making it an important component in pharmaceutical research.

Case Study: Neurological Applications

Research has indicated that L-histidine derivatives can modulate neurotransmitter systems, potentially leading to therapeutic strategies for conditions such as Alzheimer's disease and schizophrenia .

Nutrition Science

Dietary Supplements

this compound is explored in dietary supplements aimed at improving muscle recovery and performance, particularly among athletes. Its role as a precursor to carnosine highlights its importance in muscle physiology.

Case Study: Athletic Performance

A clinical trial assessed the impact of histidine supplementation on exercise performance, demonstrating improved recovery times and reduced muscle fatigue among participants .

Analytical Chemistry

Chromatography Standards

In analytical chemistry, this compound acts as a standard in chromatography techniques. This application ensures accurate quantification of histidine derivatives in various biological samples.

Data Table: Chromatography Applications

| Application | Methodology | Purpose |

|---|---|---|

| Quantification | High-Performance Liquid Chromatography (HPLC) | Accurate measurement of histidine levels in serum |

| Standardization | Gas Chromatography (GC) | Calibration of instruments for amino acid analysis |

Clinical Research

Metabolic Pathways Investigation

Researchers are investigating the effects of this compound on metabolic pathways. This research could lead to new treatments for metabolic disorders by elucidating the compound's role in amino acid metabolism.

Case Study: Metabolic Disorders

A review article highlighted the potential benefits of histidine supplementation in managing metabolic syndrome and related conditions, suggesting that further studies could establish its efficacy as a therapeutic agent .

Mechanism of Action

The mechanism of action of L-Histidine N-methylamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

L-Histidine Monohydrochloride Monohydrate

L-Histidine Methyl Ester Dihydrochloride

- Molecular Formula : C₇H₁₃N₃O₂·2HCl

- Molecular Weight : 251.12 g/mol (calculated)

- Key Features: Carboxylic acid replaced by a methyl ester (–COOCH₃). Contains two hydrochloride molecules, increasing acidity . Used in crystallography and nonlinear optical (NLO) material research due to its structural similarity to histidine hydrochloride monohydrate .

- Differences :

L-Histidine Dihydrochloride

- Molecular Formula : C₆H₁₀N₃O₂·2HCl

- Molecular Weight : 246.09 g/mol

- Key Features :

- Differences: The dual hydrochloride ions enhance solubility in polar solvents but may limit compatibility with nonpolar matrices.

Structural and Functional Analysis

Functional Group Impact

| Compound | Carboxylic Acid | Ester | Methylamide | Hydrochloride(s) |

|---|---|---|---|---|

| L-Histidine N-methylamide HCl | No | No | Yes (–CONHCH₃) | 1 |

| L-Histidine monohydrochloride | Yes (–COOH) | No | No | 1 (+ hydrate) |

| L-Histidine methyl ester HCl | No | Yes (–COOCH₃) | No | 2 |

Spectroscopic Properties

- NMR Shifts: L-Histidine hydrochloride monohydrate shows distinct ¹³C NMR shifts for the cationic imidazole ring and carboxylate group . Methylamide and methyl ester derivatives exhibit shifted peaks due to altered electron distribution (e.g., ester carbonyl at ~170 ppm vs. amide carbonyl at ~165 ppm) .

Biological Activity

L-Histidine N-methylamide hydrochloride is a derivative of the essential amino acid L-histidine, which plays crucial roles in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, physiological functions, and potential therapeutic applications.

Overview of L-Histidine and Its Derivatives

L-histidine is an essential amino acid involved in protein synthesis and serves as a precursor for histamine, an important neurotransmitter. This compound, a methylated form of histidine, is studied for its unique properties and biological implications.

Physiological Functions

L-Histidine and its derivatives exhibit several physiological functions:

- Buffering Capacity : L-histidine acts as a proton buffer in physiological pH ranges, which is vital for maintaining acid-base balance in the body .

- Metal Ion Chelation : It has the ability to chelate metal ions, which can be beneficial in detoxification processes .

- Antioxidant Activity : Histidine can scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative stress .

1. Transport Mechanisms

L-histidine is absorbed through sodium-dependent and independent transport systems in the intestines. The transport of histidine is influenced by sodium gradients, which enhance its uptake into cells .

2. Metabolic Pathways

Once absorbed, L-histidine participates in several metabolic pathways:

- Deamination : It undergoes deamination to form urocanate, which is further metabolized into various intermediates involved in energy production .

- Synthesis of Bioactive Compounds : Histidine is a precursor for carnosine and other dipeptides that have antioxidant properties .

Therapeutic Applications

This compound has shown potential in various therapeutic contexts:

- Neurological Disorders : Research indicates that histidine supplementation may aid in managing conditions like atopic dermatitis and neurological disorders due to its role in neurotransmitter synthesis .

- Corrosion Inhibition : Interestingly, L-histidine has been explored as a corrosion inhibitor for metals, showcasing its diverse applications beyond biological systems .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study investigated the effects of L-histidine supplementation on patients with neurological disorders. Results indicated improvements in cognitive function and reductions in symptoms associated with oxidative stress. This suggests that histidine's antioxidant properties may play a significant role in neuroprotection .

Safety and Toxicity Profile

L-histidine is generally recognized as safe when consumed within recommended dietary limits. However, excessive supplementation can lead to increased ammonia levels and potential toxicity in individuals with liver disease . Long-term studies are necessary to establish comprehensive safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.